molecular formula C23H26N2O5 B13734333 (4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

Cat. No.: B13734333
M. Wt: 410.5 g/mol
InChI Key: HHHQMKWPZAYIAE-ZICNDDKVSA-N
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Description

The compound is a complex heterocyclic alkaloid featuring a fused indolo-oxepino-pyrrolo-quinoline scaffold. Its structure includes:

  • 10,11-Dimethoxy substituents on the aromatic rings, which are critical for electronic and steric interactions.
  • A 14-one moiety, contributing to hydrogen-bonding capacity and metabolic stability.
    This compound shares structural similarities with strychnine-like alkaloids (e.g., ), particularly in its tetracyclic framework and stereochemical complexity . However, its unique methoxy and oxido groups differentiate it from simpler analogs.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

InChI

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19?,21?,22?,23+,25?/m0/s1

InChI Key

HHHQMKWPZAYIAE-ZICNDDKVSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CC[N+]5(C3C[C@@H]6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Origin of Product

United States

Preparation Methods

Construction of the Indole-Quinoline Core

Method A: Fischer Indole Synthesis

  • Starting materials: Phenylhydrazines and aldehydes or ketones.
  • Procedure: Condensation of phenylhydrazine derivatives with appropriate carbonyl compounds under acidic conditions to form indole rings.
  • Application: This route is often used to generate the indole nucleus, which can be further elaborated into the fused heterocyclic system.

Method B: Pictet–Spengler Cyclization

  • Starting materials: Tryptamine derivatives or substituted indole precursors.
  • Procedure: Acid-catalyzed cyclization with aldehydes or ketones to form tetrahydro-β-carboline intermediates, which can be oxidized to quinoline derivatives.

Formation of the Fused Ring System

  • Intramolecular cyclizations: Using electrophilic activation (e.g., via Friedel–Crafts acylation) to fuse additional rings onto the indole core.
  • Key reagents: Polyphosphoric acid (PPA), polyphosphoric acid derivatives, or Lewis acids like aluminum chloride (AlCl₃).

Introduction of Methoxy Groups

  • Method: Methylation of phenolic hydroxyl groups using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).
  • Conditions: Reactions are typically performed in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.

Oxidation to Form the Oxido Bridge

  • Method: Selective oxidation of the bridging nitrogen or carbon centers using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
  • Outcome: Formation of the oxido (N-oxide) functional group at the desired position, with control over regioselectivity.

Stereoselective Cyclization and Final Functionalization

  • Stereocontrol: Achieved via chiral auxiliaries, chiral catalysts, or stereoselective reaction conditions.
  • Final steps: Methylation of remaining hydroxyl groups, oxidation to adjust oxidation states, and purification by chromatography.

Representative Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Indole core synthesis Phenylhydrazine + aldehyde Acidic reflux Indole formation
2 Ring fusion Friedel–Crafts acylation AlCl₃, heat Fused heterocycle
3 Methoxy substitution CH₃I, K₂CO₃ Room temp Methoxy group addition
4 Oxidation m-CPBA Cold, inert atmosphere Oxido bridge formation
5 Stereoselective cyclization Chiral catalysts Controlled temperature Stereochemistry control
6 Final methylation/oxidation Methyl iodide, H₂O₂ Room temp Final functional groups

Data Tables Summarizing Key Reagents and Conditions

Stage Key Reagents Typical Conditions Purpose
Core construction Phenylhydrazine, aldehydes Acidic reflux Indole ring formation
Ring fusion Friedel–Crafts reagents Elevated temperature Fused heterocycle
Methoxy groups Methyl iodide, K₂CO₃ Room temperature Methoxy substitution
Oxidation m-CPBA, H₂O₂ Cold, inert atmosphere Oxido bridge formation
Stereoselective steps Chiral catalysts Controlled temperature Stereochemistry

Research Findings and Perspectives

Recent literature emphasizes the importance of stereoselective synthesis and regioselectivity in constructing such complex molecules. Advanced techniques like asymmetric catalysis and biomimetic approaches have been explored to improve yields and stereochemical purity.

  • Biomimetic synthesis: Mimics natural biosynthetic pathways, often involving enzymatic oxidation and cyclization.
  • Chiral catalysis: Utilized to enhance stereoselectivity, especially at chiral centers.
  • Oxidative methods: Use of environmentally benign oxidants like H₂O₂ under catalysis to achieve regioselective oxidation.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its potential biological activity and interactions with biomolecules.

    Medicine: Exploration of its potential as a therapeutic agent.

    Industry: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Disrupting cellular processes: Leading to changes in cell function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds from the provided evidence:

Table 1: Structural and Spectroscopic Comparison

Compound Name / ID Key Structural Features Melting Point (°C) IR (νmax, cm⁻¹) Notable NMR Signals (δH, ppm) Source
Target Compound 10,11-dimethoxy, 6-oxido, 14-one, quaternary ammonium Not reported Not reported Not reported
4-(α-Dimethylamino-4-methoxybenzyl)pyrrolo[1,2-a]quinoxaline (6f) Methoxybenzyl, dimethylamino substituent 169–172 3125, 1607 2.33 (s, 6H), 3.73 (s, 3H), 4.55 (s, 1H)
2,10-Dimethyl-6H-furo[3,2-h]pyrano[2,3-f]quinolin-6-one (13a) Furopyrano-quinolinone, methyl substituents 100–102 1730 (C=O), 1605 (C=C) 2.42 (s, 3H), 6.85 (d, J=8.5 Hz, 1H)
(E)-3-(6-溴喹啉-4-基)-1-(4-(羟甲基)哌啶-1-基)丙-2-烯-1-酮 (6m) Bromoquinoline, acrylamide, hydroxymethylpiperidine Not reported 1660 (C=O), 1600 (C=C) 7.85 (d, J=15.5 Hz, 1H), 8.90 (s, 1H)
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3d) Methoxyphenyl, methylpiperazine, acrylamide Not reported Not reported 2.33 (s, 3H), 3.75 (s, 3H), 6.72 (d, J=8.5 Hz, 2H)

Key Observations :

Substituent Effects: The methoxy groups in the target compound (10,11-dimethoxy) enhance electron-donating effects compared to single methoxy substituents in 6f and 3d. This may increase π-π stacking interactions in biological systems .

Spectroscopic Trends: IR: The target compound’s oxido and carbonyl groups (14-one) would likely show peaks near 1650–1750 cm⁻¹, similar to 13a and 6m . NMR: The quaternary ammonium center (6-ium) would produce distinct deshielded proton signals, differing from the dimethylamino group in 6f .

Biological Relevance: Compounds like 13a and 6m exhibit bioactivity via enzyme inhibition (e.g., lipid oxidation) or kinase modulation, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound known as (4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one is a complex alkaloid derived from the plant genus Strychnos, particularly Strychnos wallichiana. This compound has garnered attention due to its notable biological activities and potential therapeutic applications.

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.50 g/mol. The structure includes multiple functional groups and a unique arrangement of rings that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.50 g/mol
Topological Polar Surface Area66.10 Ų
LogP0.40
H-Bond Donor0
H-Bond Acceptor5
Rotatable Bonds2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Anticancer Activity

In vitro studies have shown that (4aR,8aS)-10,11-dimethoxy-6-oxido has cytotoxic effects on cancer cell lines. Specifically, it has been reported to induce apoptosis in human leukemia cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It has been found to exhibit protective effects against oxidative stress in neuronal cells. This activity is attributed to its ability to scavenge free radicals and reduce inflammation .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory effects of this compound through the inhibition of pro-inflammatory cytokines. It has shown promise in reducing inflammation in animal models of arthritis .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various alkaloids including (4aR,8aS)-10,11-dimethoxy against standard bacterial strains. Results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many commonly used antibiotics .
  • Cytotoxicity in Cancer Cells : In a laboratory setting, the compound was tested on several cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent cytotoxic effect with significant cell death observed at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing (4aR,8aS)-10,11-dimethoxy-6-oxido...-14-one, and how can purity be ensured?

  • Methodological Answer : The synthesis of polycyclic heteroaromatic compounds often involves multi-step condensation reactions. For example, similar frameworks (e.g., pyrimido[2,1-b][1,3]benzothiazoles) are synthesized via refluxing precursors like substituted aldehydes, aminobenzothiazoles, and Meldrum’s acid in acetic acid, followed by purification via column chromatography (n-hexane/EtOAc) or recrystallization . For the target compound, key steps may include:
  • Cyclization : Monitor reaction progress using TLC (Rf values ~0.3–0.7 in 2:1 hexane/EtOAc).
  • Purification : Use gradient elution in column chromatography to separate stereoisomers.
  • Characterization : Validate purity via melting point analysis, ¹H/¹³C NMR (e.g., DMSO-d6, 500 MHz), and elemental analysis (±0.4% for C, H, N) .

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or solvent effects. To resolve discrepancies:
  • Cross-validate : Compare experimental ¹³C NMR with computational predictions (DFT calculations).
  • Solvent screening : Re-run NMR in CDCl3 or D2O to assess hydrogen bonding or tautomeric effects.
  • Supplementary techniques : Use IR spectroscopy to confirm functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of key steps (e.g., methoxy group introduction) in the synthesis?

  • Methodological Answer : Mechanistic studies require a combination of kinetic and isotopic labeling approaches:
  • Kinetic profiling : Monitor intermediates via time-resolved LC-MS to identify rate-determining steps.
  • Isotopic labeling : Introduce ¹⁸O-labeled methoxy groups to track oxygen incorporation pathways.
  • Computational modeling : Use DFT to compare energy barriers for plausible pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers address challenges in detecting low-abundance degradation products or impurities?

  • Methodological Answer : Advanced analytical workflows are critical:
  • High-resolution mass spectrometry (HRMS) : Use Q-TOF instruments (mass accuracy <5 ppm) to identify trace impurities.
  • Ion chromatography (IC) : Quantify polar degradation products (e.g., demethylated analogs).
  • X-ray crystallography : Resolve ambiguous structures when NMR data is inconclusive .

Q. What methodologies ensure reproducibility in synthesizing stereochemically complex intermediates?

  • Methodological Answer : Reproducibility hinges on strict control of reaction parameters:
  • Temperature gradients : Use jacketed reactors (±1°C accuracy) during cyclization steps.
  • Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.
  • Batch-to-batch validation : Compare ¹H NMR integrals and HPLC retention times across multiple syntheses .

Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., computational vs. observed optical rotation)?

  • Methodological Answer : Discrepancies may stem from solvent polarity or conformational flexibility. Strategies include:
  • Solvent correction : Apply the Lorentz-Lorenz equation to adjust computational optical rotations for solvent effects.
  • Dynamic NMR : Probe ring-flipping or axial-equatorial equilibria at variable temperatures.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : SAR studies require systematic functionalization and bioactivity profiling:
  • Parallel synthesis : Use automated liquid handlers to generate a library of analogs (e.g., varying methoxy positions).
  • Docking simulations : Map steric and electronic interactions with target proteins (e.g., cytochrome P450 enzymes).
  • In vitro assays : Pair cytotoxicity screens (e.g., MTT assays) with metabolic stability studies in microsomes .

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